molecular formula C11H24N2 B12075340 Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine

Cat. No.: B12075340
M. Wt: 184.32 g/mol
InChI Key: HYGVNDHKDLPDTI-UHFFFAOYSA-N
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Description

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine is a tertiary amine with three distinct substituents: a methyl group, a 2-methylpropyl (isobutyl) group, and a (piperidin-4-yl)methyl group. Its molecular formula is C₁₁H₂₄N₂, with an average molecular mass of 184.32 g/mol. The piperidine ring introduces conformational flexibility and basicity, while the isobutyl and methyl groups contribute to hydrophobicity.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N,2-dimethyl-N-(piperidin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C11H24N2/c1-10(2)8-13(3)9-11-4-6-12-7-5-11/h10-12H,4-9H2,1-3H3

InChI Key

HYGVNDHKDLPDTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)CC1CCNCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationAddition of oxygen or removal of hydrogenKetones, carboxylic acids
ReductionAddition of hydrogen or removal of oxygenAlcohols, amines
SubstitutionReplacement of one atom/group with anotherVarious substituted amines

Biology

This compound has been investigated for its biological activity . Research indicates that compounds with similar structures can interact with neurotransmitter systems, making them potential candidates for treating neurological disorders. The piperidine moiety is particularly significant in medicinal chemistry due to its prevalence in pharmacologically active compounds.

Case Study: Neurotransmitter Interaction
A study focusing on piperidine derivatives demonstrated their ability to modulate neurotransmitter receptors, suggesting therapeutic potential for conditions like depression and anxiety.

Medicine

In the medical field, this compound is explored for its therapeutic effects . It has been identified as a precursor in drug development processes aimed at treating various conditions.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionReference Source
Neuroinflammatory DiseasesInhibition of pyrophosphate production
DepressionModulation of neurotransmitter systems
Pain ReliefInteraction with pain pathways

Industry

This compound is utilized in the production of pharmaceuticals and other chemical products. Its unique structure allows it to be incorporated into various formulations, enhancing the efficacy and specificity of therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine but differ in key substituents, influencing their physicochemical and biological properties.

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
This compound C₁₁H₂₄N₂ 184.32 Piperidine, tertiary amine Reference compound
(2-Methylpropyl)[(pyridin-4-yl)methyl]amine hydrochloride C₁₀H₁₇N₂·HCl 200.71 Pyridine, tertiary amine (HCl salt) Pyridine replaces piperidine; aromatic vs. saturated ring
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine C₁₃H₂₈N₂ 228.38 Piperidine, ethyl linker, tertiary amine Ethyl spacer between piperidine and amine
{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine C₁₆H₂₃N₃ 257.38 Indole, tertiary amine Indole replaces piperidine; bulky aromatic system
({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine C₁₈H₂₃N 239.36 Biphenyl, tertiary amine Biphenyl replaces piperidine; planar hydrophobic group

Physicochemical Properties

  • Basicity : The piperidine ring in the target compound (pKa ~11) is more basic than pyridine (pKa ~5) due to its saturated structure and localized lone pair on nitrogen . This enhances solubility in acidic environments (e.g., gastric fluid) compared to pyridine derivatives.
  • Hydrogen Bonding: The protonated piperidine NH⁺ can act as a hydrogen bond donor, whereas pyridine derivatives primarily accept hydrogen bonds via their aromatic nitrogen .
  • Lipophilicity : Compounds with aromatic systems (e.g., indole, biphenyl) exhibit higher logP values compared to the target compound. For example, the biphenyl derivative (logP ~4.5) is significantly more hydrophobic than the piperidine-containing target (logP ~2.8) .

Biological Activity

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is known for its diverse biological properties. The presence of the methyl and 2-methylpropyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest interactions with specific molecular targets such as receptors and enzymes:

  • Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of piperidine have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.

2. Antitumor Potential

Compounds with piperidine moieties have been investigated for their anticancer activities. Studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy .

3. Neuropharmacological Effects

Given the structural similarity to known psychoactive compounds, this compound may also exhibit neuropharmacological effects. Piperidine derivatives are often associated with treatments for neurological disorders due to their ability to modulate neurotransmitter systems .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with related compounds is useful:

Compound NameAntimicrobial ActivityAntitumor ActivityNeuropharmacological Effects
This compoundModeratePotentially significantPossible modulation of neurotransmitters
Piperine (from black pepper)Strong against various strainsDocumented anticancer propertiesKnown for analgesic and anti-inflammatory effects
Other Piperidine DerivativesVaries widelySome show strong anticancer activityOften used in CNS disorders

Case Studies

Several case studies have illustrated the biological potential of piperidine derivatives:

  • Inhibition of Urease : A study demonstrated that certain piperidine derivatives exhibited strong urease inhibitory activity, which is significant for treating conditions like kidney stones .
  • Anticancer Activity : Another investigation highlighted a specific derivative's ability to reduce tumor volume in animal models without significant side effects, indicating a favorable therapeutic profile .
  • Neuroprotective Effects : Research has shown that some piperidine-based compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic: What are the established synthesis methods for Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine, and how are impurities minimized during purification?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidin-4-ylmethyl precursors. A common approach includes:

Alkylation of Piperidine Derivatives : Reacting 4-(aminomethyl)piperidine with methyl(2-methylpropyl)amine under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Reductive Amination : Using ketone or aldehyde intermediates with sodium cyanoborohydride (NaBH3_3CN) in methanol .
Purification :

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate:hexane 1:4 to 1:1) to isolate the product.
  • Recrystallization : Ethanol/water mixtures for crystalline purity.
  • Analytical Validation : NMR (¹H, ¹³C) and LC-MS to confirm purity (>95%) and detect residual solvents .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl3_3): Peaks at δ 2.8–3.2 ppm (piperidine N-CH2_2), δ 1.4–1.6 ppm (2-methylpropyl branching) .
    • ¹³C NMR: Confirms quaternary carbons (e.g., piperidine C-4 at ~45 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C11_{11}H24_{24}N2_2: 184.1939; deviation <2 ppm .
  • FT-IR : Bands at 3300 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-N stretch) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Based on structural analogs (e.g., methyl(2-methylpropyl)amine):

  • Hazard Classification :

    Hazard TypeGHS CategoryPrecautions
    Acute Toxicity (Oral/Dermal/Inhalation)Category 4Use fume hood, gloves, and lab coat
    Skin IrritationCategory 2Immediate washing with soap/water
  • First Aid :

    • Inhalation : Move to fresh air; monitor for respiratory distress.
    • Eye Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Piperidine Substitution : Modifying the piperidin-4-yl group (e.g., introducing aryl or alkyl groups) enhances receptor binding affinity. For example, phenyl substitutions increase lipophilicity and CNS penetration .
  • Amine Branching : Bulkier substituents (e.g., tert-butyl vs. isopropyl) reduce metabolic clearance but may lower solubility.
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with amine receptors (e.g., trace amine-associated receptor 1, TAAR1) .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

  • Assay-Specific Variability :
    • Receptor Binding (Radioligand Assays) : Low Ki_i values (nM range) may not correlate with functional efficacy due to allosteric modulation .
    • Functional Assays (cAMP Inhibition) : Validate using orthogonal methods (e.g., β-arrestin recruitment).
  • Data Normalization : Use internal controls (e.g., reference agonists like tyramine) to standardize results across labs .

Advanced: What strategies address stereochemical challenges in synthesizing and characterizing chiral derivatives?

Methodological Answer:

  • Chiral Resolution :
    • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers .
    • X-Ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Cambridge Structural Database) .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective alkylation .

Advanced: What metabolic pathways are predicted for this compound, and how can they be experimentally validated?

Methodological Answer:

  • Predicted Pathways :
    • Phase I Metabolism : N-dealkylation via CYP3A4/2D6, forming piperidin-4-ylmethylamine and methylpropyl alcohol .
    • Phase II Conjugation : Glucuronidation of secondary amines.
  • Validation Methods :
    • In Vitro Microsomal Assays : Incubate with human liver microsomes + NADPH; analyze metabolites via LC-MS/MS .
    • Stable Isotope Tracing : Use 13^{13}C-labeled compound to track metabolic fate .

Advanced: Which methodologies best elucidate interactions with biological targets (e.g., GPCRs, ion channels)?

Methodological Answer:

  • Receptor Binding Assays :
    • Competition Binding : Use 3^{3}H-radioligands (e.g., 3^{3}H-serotonin) to measure IC50_{50} values .
  • Functional Profiling :
    • Calcium Flux Assays : FLIPR Tetra system to monitor intracellular Ca2+^{2+} changes in HEK293 cells expressing TAAR1 .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .

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